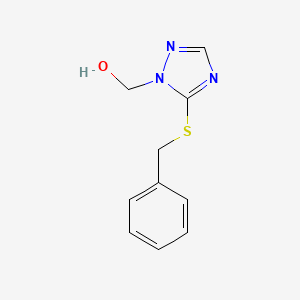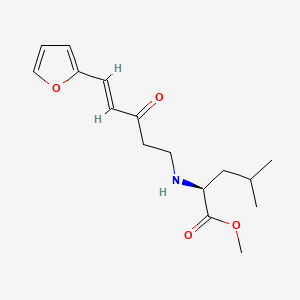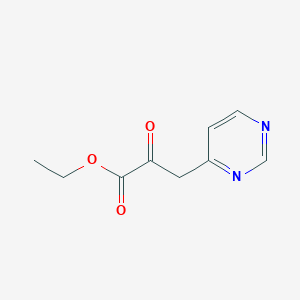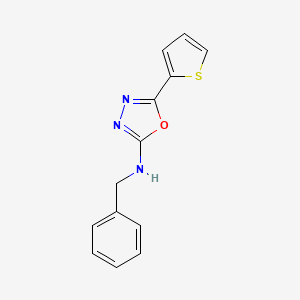
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran typically involves the bromination of a suitable precursor. One common method is the bromination of a furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide (NBS) in solvents like chloroform (CHCl₃) or dimethylformamide (DMF) . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the tetrahydrofuran ring.
5-Isopropyl-2-methyltetrahydrofuran: Similar but without the bromine atom.
2-Bromo-5-isopropyltetrahydrofuran: Similar but with different substitution patterns.
Uniqueness
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is unique due to the combination of its bromine and isopropyl groups attached to a tetrahydrofuran ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2S,5S)-2-(2-bromopropan-2-yl)-5-propan-2-yloxolane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8-5-6-9(12-8)10(3,4)11/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
ZWMYAZAOUBNEOK-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H](O1)C(C)(C)Br |
Canonical SMILES |
CC(C)C1CCC(O1)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)

![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)

![Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate](/img/structure/B12905395.png)

![5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12905410.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)



![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
